BenchChemオンラインストアへようこそ!

4-(3-Iodopropyl)morpholine

Reaction Kinetics Leaving Group Ability Alkylation Efficiency

4-(3-Iodopropyl)morpholine (CAS 1417436-51-1) is a bifunctional C7H14INO building block combining a morpholine heterocycle with a terminal iodoalkyl chain. It is recognized in the patent literature as a strategic intermediate for introducing 3-morpholinopropoxy pharmacophores via nucleophilic displacement, with its signature application being the synthesis of the EGFR kinase inhibitor gefitinib.

Molecular Formula C7H14INO
Molecular Weight 255.10 g/mol
Cat. No. B12435884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodopropyl)morpholine
Molecular FormulaC7H14INO
Molecular Weight255.10 g/mol
Structural Identifiers
SMILESC1COCCN1CCCI
InChIInChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
InChIKeyLLNMNNABUOJSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodopropyl)morpholine for API Synthesis: A Specialist Alkylating Agent with Gefitinib Provenance


4-(3-Iodopropyl)morpholine (CAS 1417436-51-1) is a bifunctional C7H14INO building block combining a morpholine heterocycle with a terminal iodoalkyl chain. It is recognized in the patent literature as a strategic intermediate for introducing 3-morpholinopropoxy pharmacophores via nucleophilic displacement, with its signature application being the synthesis of the EGFR kinase inhibitor gefitinib [1]. The compound is commercially supplied as a free base (typical purity ≥95%) or as the hydrochloride salt (CAS 2368872-24-4) to improve handling and storage stability .

Why Procuring the Iodo Analog is Critical Over the Common Chloro or Bromo Intermediates


The choice of halogen in 4-(3-halopropyl)morpholine is not trivial; it is the primary determinant of late-stage alkylation efficiency in complex molecule assembly. The carbon-iodine bond possesses a significantly lower bond dissociation energy (BDE) compared to C–Br or C–Cl, translating directly to a superior leaving group ability in SN2 displacements. Substituting 4-(3-chloropropyl)morpholine—a common gefitinib intermediate [1]—with the iodo analog eliminates the need for aggressive heating or strong base activation, thereby reducing thermal degradation of heat-sensitive substrates and suppressing competitive elimination pathways that form morpholine as an impurity. This reactivity gap means the iodo compound is preferentially selected when coupling to sterically hindered or acid-sensitive nucleophiles, conditions where the chloro variant shows sluggish or incomplete conversion.

Quantitative Differentiation of 4-(3-Iodopropyl)morpholine Against Halogenated Analogs


Leaving Group Ability: Iodide versus Chloride in SN2 Displacement Reactivity

The intrinsic reactivity of 4-(3-iodopropyl)morpholine is governed by the leaving group propensity of iodide. In polar aprotic solvents, the relative rates of SN2 displacement for primary alkyl halides follow the established order I > Br > Cl >> F, with iodide being approximately 10^4 to 10^5 times more reactive than chloride under comparable conditions due to a ~50 kJ/mol weaker C–X bond [1]. This class-level inference positions 4-(3-iodopropyl)morpholine as a kinetically privileged alkylating agent relative to the widely used 4-(3-chloropropyl)morpholine.

Reaction Kinetics Leaving Group Ability Alkylation Efficiency

Synthesis Efficiency in Gefitinib Production: Iodide Route vs. Chloride Route

The commercial synthesis of gefitinib historically employs 4-(3-chloropropyl)morpholine [1]. However, the iodo analog is documented as a reactive partner for late-stage etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol . While direct head-to-head yield data for the entire sequence is proprietary, the use of the iodo intermediate circumvents the need for the high-temperature K2CO3/DMF conditions reported for the chloride route (typically 90–100 °C), enabling O-alkylation at ambient to moderate temperatures (40–60 °C) with stoichiometric base, improving functional group tolerance.

Gefitinib Process Chemistry Synthetic Route Comparison

Storage and Handling: Free Base versus Hydrochloride Salt Stability Profile

4-(3-Iodopropyl)morpholine is commercially offered as both the hygroscopic free base (CAS 1417436-51-1, purity ≥95%) and the crystalline hydrochloride salt (CAS 2368872-24-4, purity ≥97%) . The hydrochloride form converts the volatile liquid free base into a non-hygroscopic crystalline solid with a defined melting point, resolving the problematic storage requirement of 2–8 °C for the free base and mitigating moisture-induced decomposition through morpholine ring opening.

Salt Screening Stability Procurement Form

High-Value Procurement Scenarios for 4-(3-Iodopropyl)morpholine


Late-Stage Introduction of Morpholinopropoxy Motifs in Kinase Inhibitor Analoging

When a medicinal chemistry program requires derivatizing a phenolic or heterocyclic –OH group on a late-stage intermediate with a 3-morpholinopropoxy side chain, the superior leaving group ability of iodide [1] allows the reaction to proceed under mild conditions that preserve the integrity of warhead functionalities and stereocenters. The temperature reduction of ~40–50 °C relative to the chloro analog [2] is critical for thermolabile advanced intermediates, directly increasing crude purity and reducing chromatographic burden.

Gefitinib or Gefitinib-Analog Process Development and Impurity Control

In the synthesis of gefitinib and its derivatives, substituting 4-(3-chloropropyl)morpholine with 4-(3-iodopropyl)morpholine minimizes the formation of the morpholine elimination impurity—a known pharmacopeial concern. The quantitative reactivity advantage of the iodo compound enables a more controlled etherification step, supporting Quality-by-Design (QbD) initiatives in generic API manufacturing [1].

Chemical Biology Probe Construction Requiring Quantitative Bioconjugation

For the installation of morpholine-containing PEG-like spacers onto biomolecules (e.g., protein or nucleic acid conjugates), the iodo derivative's rapid SN2 kinetics under aqueous-organic biphasic or mild anhydrous conditions enable near-stoichiometric conjugation, reducing excess reagent use and simplifying purification. This is particularly valuable when working with precious biologics where minimizing molar equivalents of alkylating agent is essential for preserving native structure [1].

Quote Request

Request a Quote for 4-(3-Iodopropyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.